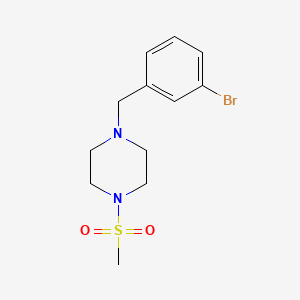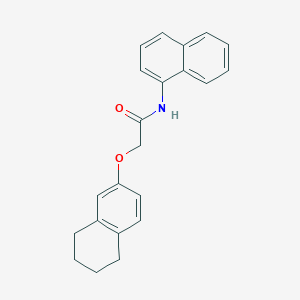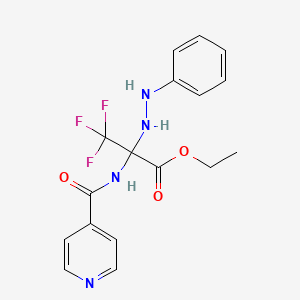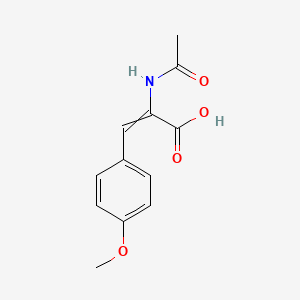![molecular formula C28H27NO5 B12474310 4-butoxyphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12474310.png)
4-butoxyphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butoxyphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a butoxyphenyl group with a dioxooctahydro-ethenocyclopropa-isoindolyl moiety, making it an interesting subject for chemical synthesis and analysis.
Preparation Methods
The synthesis of 4-butoxyphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate involves multiple steps and specific reaction conditions. One common method includes the reaction of 4-butoxybenzalcyanoacetic ester with cyanothioacetamide, yielding intermediate compounds that are further processed through recyclization and condensation reactions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the butoxyphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and toluene, as well as catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups or extended conjugation.
Scientific Research Applications
4-butoxyphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.
Industry: It may be used in the production of specialty chemicals, polymers, or materials with specific properties.
Mechanism of Action
The mechanism by which 4-butoxyphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways, leading to changes in cellular function or signaling. The specific pathways involved depend on the compound’s structure and the context of its use, whether in vitro or in vivo.
Comparison with Similar Compounds
Similar compounds to 4-butoxyphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate include other derivatives of butoxyphenyl and isoindolyl groups. These compounds may share similar chemical properties and reactivity but differ in their specific functional groups or substituents. Examples include:
- This compound derivatives with different alkyl or aryl groups.
- Isoindolyl compounds with varying degrees of saturation or unsaturation in the cyclopropa ring.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C28H27NO5 |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
(4-butoxyphenyl) 3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzoate |
InChI |
InChI=1S/C28H27NO5/c1-2-3-13-33-18-7-9-19(10-8-18)34-28(32)16-5-4-6-17(14-16)29-26(30)24-20-11-12-21(23-15-22(20)23)25(24)27(29)31/h4-12,14,20-25H,2-3,13,15H2,1H3 |
InChI Key |
HQGROLAHAQXVHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B12474248.png)
![methyl 2-({N-(2-chlorobenzyl)-N-[(4-chlorophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B12474257.png)
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-[4-(2-methylphenoxy)phenyl]benzamide](/img/structure/B12474259.png)

![4-({[4-({4-[(2-Methylpropoxy)carbonyl]phenyl}amino)-4-oxobutanoyl]oxy}acetyl)phenyl furan-2-carboxylate](/img/structure/B12474271.png)
![N-(2,5-dimethoxyphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide](/img/structure/B12474277.png)
![3-[3-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B12474288.png)
![2-chloro-N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-5-nitrobenzamide](/img/structure/B12474296.png)

![Methyl 4-methyl-3-[(phenoxyacetyl)amino]benzoate](/img/structure/B12474303.png)
![2-(3-ethynylphenyl)-5-[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B12474304.png)

